
Avagacestat
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von Avagacestat umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktionen zur Bildung des Endprodukts. Die Syntheseroute beinhaltet typischerweise die Verwendung von Arylsulfonamidchemie, wobei spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren sorgfältig kontrolliert werden, um das gewünschte Produkt zu erhalten . Industrielle Produktionsverfahren können die Skalierung dieser Reaktionen umfassen, während die Reinheit und Ausbeute der Verbindung erhalten bleiben .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Halogene . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Analyse Chemischer Reaktionen
Avagacestat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phase 1 Studies
Initial phase 1 studies assessed the safety and pharmacokinetics of avagacestat in healthy volunteers. Doses ranged from 0.3 mg to 800 mg, with results indicating that this compound was well tolerated at single doses up to 800 mg. The pharmacokinetic profile showed rapid absorption and a biphasic decline in plasma concentration .
Phase 2 Studies
Subsequent phase 2 trials focused on patients with mild to moderate Alzheimer’s disease. A notable study randomized 209 participants to receive daily doses of this compound (25, 50, 100, or 125 mg) or placebo over a 24-week period . Key findings included:
- Safety and Tolerability : The lower doses (25 mg and 50 mg) were generally well tolerated with low discontinuation rates (19.6% for 50 mg). However, higher doses (100 mg and 125 mg) were poorly tolerated, leading to trends for cognitive decline .
- Adverse Events : Common adverse events included gastrointestinal issues and nonmelanoma skin cancer. Serious adverse events were more frequent in the treatment group compared to placebo .
Pharmacodynamics
This compound's mechanism involves selective inhibition of Aβ production while minimizing effects on Notch signaling. This selectivity is crucial as Notch signaling is vital for various cellular functions, including neuronal health. Biomarker analyses indicated dose-dependent reductions in Aβ levels in cerebrospinal fluid, although these changes did not correlate with cognitive improvements .
Study on Prodromal Alzheimer Disease
A study focused on individuals with prodromal Alzheimer’s disease revealed that while this compound effectively reduced Aβ levels, it did not demonstrate significant efficacy in improving cognitive outcomes compared to placebo. Participants receiving this compound exhibited greater clinical progression to dementia and brain atrophy than those on placebo .
Summary of Findings
Study Phase | Participants | Doses | Key Findings |
---|---|---|---|
Phase 1 | Healthy Volunteers | Up to 800 mg | Well tolerated; rapid absorption |
Phase 2 | Mild to Moderate AD Patients | 25, 50, 100, 125 mg | Lower doses tolerated; higher doses linked to cognitive decline |
Prodromal AD Study | At-risk Individuals | Variable | Reduced Aβ but no cognitive improvement; increased progression rates |
Wirkmechanismus
Avagacestat exerts its effects by selectively inhibiting γ-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein (APP) to produce Aβ peptides . By inhibiting γ-secretase, this compound reduces the production of Aβ peptides, thereby potentially preventing the formation of amyloid plaques in the brain . The molecular targets involved include the γ-secretase complex and its substrates, APP and Notch .
Vergleich Mit ähnlichen Verbindungen
Avagacestat ist einzigartig in seiner selektiven Hemmung der γ-Sekretase, mit einer höheren Selektivität für APP gegenüber Notch im Vergleich zu anderen ähnlichen Verbindungen . Ähnliche Verbindungen umfassen:
Semagacestat: Ein weiterer γ-Sekretasehemmer, der die Aβ-Produktion reduziert, aber mit Nebenwirkungen in Verbindung gebracht wurde.
Begacestat: Ein selektiver Thiophen-Sulfonamid-Hemmer der γ-Sekretase.
Die höhere Selektivität von this compound für APP gegenüber Notch macht es zu einem vielversprechenden Kandidaten für die Reduzierung des Aβ-Spiegels ohne signifikante Notch-bedingte Toxizität .
Biologische Aktivität
Avagacestat, also known as BMS-708163, is a potent oral γ-secretase inhibitor primarily designed for the selective inhibition of amyloid-beta (Aβ) synthesis, which is crucial in the pathogenesis of Alzheimer's disease (AD). This compound has garnered attention due to its potential therapeutic role in managing AD by targeting Aβ production while minimizing effects on Notch signaling.
- Chemical Name : (2 R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide
- Purity : ≥98%
- IC50 for Aβ40 : 0.3 nM
- Selectivity : >137-fold for Aβ precursor protein (APP) processing over Notch .
This compound selectively inhibits γ-secretase, an enzyme complex involved in the cleavage of APP, leading to reduced production of Aβ peptides. This selectivity is crucial as it aims to mitigate the adverse effects associated with Notch signaling disruption, which can lead to gastrointestinal and dermatologic side effects.
In Vitro and In Vivo Studies
- In Vitro Findings :
-
In Vivo Pharmacokinetics :
- Phase 1 studies showed that this compound could effectively lower Aβ40 and Aβ42 levels at tolerable doses in patients with mild to moderate AD .
- A translational pharmacology model suggested that brain Aβ42 inhibition could exceed that in cerebrospinal fluid (CSF), highlighting its efficacy in targeting central nervous system pathology .
Phase 2 Studies
A pivotal phase 2 study evaluated the safety and tolerability of this compound across multiple dosing regimens. The findings are summarized below:
Dose (mg) | Discontinuation Rate (%) | Common Adverse Events | Cognitive Effects |
---|---|---|---|
25 | Comparable to placebo | None significant | Stable |
50 | Comparable to placebo | None significant | Stable |
100 | Higher than placebo | Gastrointestinal issues | Cognitive worsening |
125 | Highest | Gastrointestinal issues, skin cancer | Cognitive worsening |
- At doses of 25 mg and 50 mg, this compound was well tolerated with low discontinuation rates (19.6% at 50 mg). However, higher doses (100 mg and 125 mg) led to increased adverse events, particularly gastrointestinal issues and reversible renal effects .
- Notably, cognitive decline was observed at higher doses, suggesting a dose-dependent relationship between this compound administration and cognitive outcomes .
Case Studies
Several case studies have further illustrated the biological activity of this compound:
- Case Study on Mild Cognitive Impairment (MCI) :
- Long-term Observational Cohort :
Q & A
Q. Basic: What methodologies are used to determine Avagacestat’s inhibitory efficacy on γ-secretase in preclinical studies?
This compound’s inhibitory activity is quantified using cell-based assays (e.g., CCK-8 cytotoxicity assays) to measure IC50 values for Aβ42/Aβ40 and Notch cleavage. For example, studies report IC50 values of 0.27 nM (Aβ42) and 0.84 nM (Notch) in HEK293 cells . In osteoclast studies, IC50 values increase to ~400–500 nM due to differences in cell type and experimental conditions, highlighting the need for context-specific validation . Structural insights from cryo-EM (3.1 Å resolution) reveal this compound’s binding site on the PS1 subunit of γ-secretase, explaining its non-competitive inhibition mechanism .
Q. Advanced: How do structural differences between this compound and Semagacestat influence their selectivity profiles?
Despite binding the same PS1 site, this compound exhibits weaker hydrogen bonding (1 vs. 4 bonds in Semagacestat) and a more flexible interaction with γ-secretase, reducing Notch inhibition in vitro . However, in vivo studies show 193-fold selectivity for APP over Notch is dose-dependent, with higher doses causing Notch-related toxicity (e.g., skin cancer in clinical trials) . This contradiction underscores the importance of combining structural biology (cryo-EM), biochemical assays (IC50 comparisons), and transcriptomic profiling (e.g., RT-PCR for TRAP, Cath-K) to assess functional selectivity .
Q. Basic: What experimental models are used to evaluate this compound’s therapeutic potential in Alzheimer’s disease (AD) and osteoarthritis?
- AD Models :
- Osteoarthritis Models :
Q. Advanced: How can researchers resolve contradictions in this compound’s IC50 values across studies?
Discrepancies arise from assay conditions (e.g., cell type, exposure time). For instance, IC50 for Aβ42 inhibition ranges from 0.27 nM (HEK293) to 16 nM (biochemical assays) . To address this:
Standardize protocols (e.g., 24–96 hr exposure periods) .
Use orthogonal methods (e.g., cryo-EM for binding kinetics, ELISA for Aβ quantification) .
Report 95% confidence intervals and cross-validate in multiple models .
Q. Basic: What biomarkers are used to assess this compound’s efficacy in clinical trials?
- Primary : CSF Aβ40/42 levels, plasma pharmacodynamics .
- Secondary : Cognitive scales (e.g., ADAS-Cog), safety biomarkers (e.g., Notch-related skin lesions) .
- Exploratory : Transcriptional markers (e.g., C-fos, Cath-K in osteoclasts) .
Q. Advanced: Why did this compound show cognitive worsening in phase II trials despite promising preclinical data?
At higher doses (100–125 mg/day), this compound’s off-target Notch inhibition led to gastrointestinal toxicity and accelerated neurodegeneration . Preclinical models underestimated Notch cross-reactivity due to species-specific γ-secretase isoforms . Future studies should integrate human iPSC-derived neurons and multi-omics profiling to predict clinical translatability .
Q. Basic: How is this compound’s selectivity for APP over Notch quantified in vitro?
Selectivity is calculated as the ratio of IC50 values:
However, in vivo models report lower selectivity (e.g., 193-fold in rodents), necessitating dose-response curves across models .
Q. Advanced: What methodological improvements are needed to optimize this compound’s therapeutic index?
Cryo-EM-guided drug design : Modify this compound’s hydrophobic interactions with PS1 to enhance APP specificity .
Prodrug strategies : Improve CNS bioavailability to reduce peripheral toxicity .
Combinatorial therapies : Pair with β-secretase inhibitors to lower required doses .
Q. Basic: What are the key pharmacokinetic parameters of this compound in animal models?
- Bioavailability : >50% in rodents.
- Half-life : 4–6 hrs (plasma), 8–12 hrs (CSF).
- Brain penetration : Moderate (brain/plasma ratio = 0.3–0.5) .
Q. Advanced: How can researchers address the ethical and methodological limitations of this compound’s clinical trial designs?
Eigenschaften
IUPAC Name |
(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAOPVUAMONVLA-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)[C@H](CCC(F)(F)F)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF4N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150811 | |
Record name | Avagacestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146699-66-2 | |
Record name | Avagacestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146699662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avagacestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Avagacestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVAGACESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ44WWY45Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.